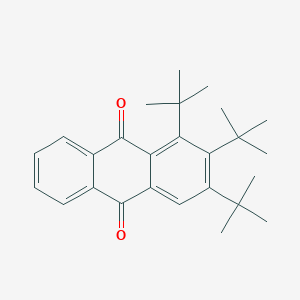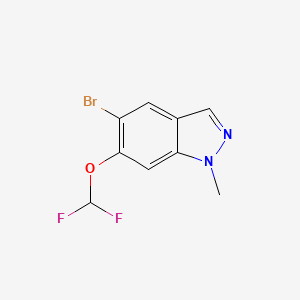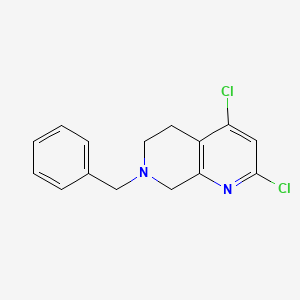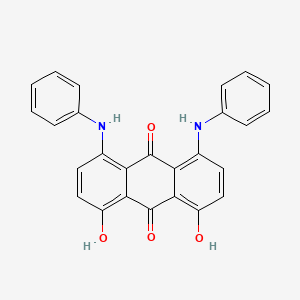
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone is an organic compound with the chemical formula C26H18N2O4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by the presence of two hydroxy groups and two phenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Phenylation: The amino groups are further reacted with phenylamine (aniline) to introduce phenylamino groups.
Hydroxylation: Finally, hydroxyl groups are introduced at the desired positions through hydroxylation reactions using reagents like sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenylamino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and proteins.
Industry: It is used in the production of high-performance materials and coatings due to its stability and color properties.
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been identified as a potential inhibitor of phosphopantetheine adenylyltransferase (PPAT), an enzyme involved in bacterial metabolism . The compound binds to the nucleotide-binding site of PPAT, disrupting its function and exhibiting antibacterial activity .
Comparison with Similar Compounds
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,5-Dihydroxy-4-nitro-8-(phenylamino)anthraquinone: This compound has similar structural features but includes a nitro group, which affects its chemical reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: This derivative has nitro groups instead of phenylamino groups, leading to different biological activities and uses.
Properties
CAS No. |
71873-61-5 |
|---|---|
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1,8-dianilino-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)24-20(30)14-12-18(22(24)25(21)31)28-16-9-5-2-6-10-16/h1-14,27-30H |
InChI Key |
NILBWBQAUNENGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


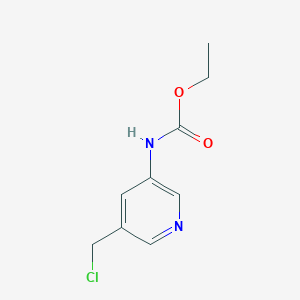

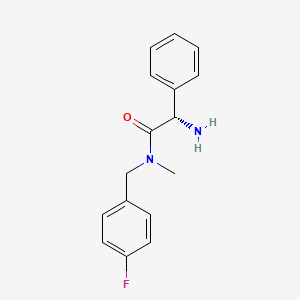
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)


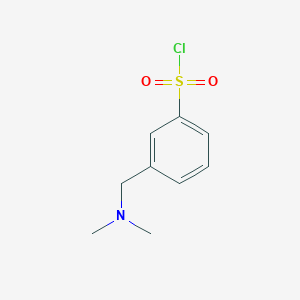
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
